Caulophyllumine A

Description

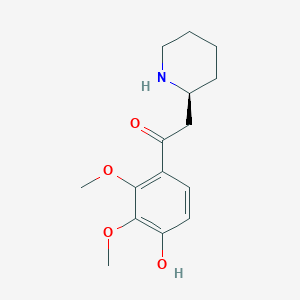

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-2,3-dimethoxyphenyl)-2-[(2S)-piperidin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-19-14-11(6-7-12(17)15(14)20-2)13(18)9-10-5-3-4-8-16-10/h6-7,10,16-17H,3-5,8-9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMMIRWNWGZONI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)O)C(=O)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1OC)O)C(=O)C[C@@H]2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation and Purification of Caulophyllumine A from Caulophyllum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Caulophyllumine A, a piperidine-acetophenone conjugate alkaloid, from the roots and rhizomes of Caulophyllum species, primarily Caulophyllum thalictroides. This document outlines detailed experimental protocols, presents available quantitative data, and includes visualizations of the experimental workflow.

Introduction

This compound is a naturally occurring alkaloid identified in Caulophyllum thalictroides (Blue Cohosh), a plant with a history of use in traditional medicine.[1][2] The isolation and characterization of this compound are crucial for further investigation into its pharmacological properties and potential therapeutic applications. This guide synthesizes the available scientific literature to provide a detailed protocol for its extraction and purification.

General Isolation Strategy

The isolation of this compound from Caulophyllum follows a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the specific compound. A general workflow for this process is outlined below.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the scientific literature for the isolation of alkaloids from Caulophyllum thalictroides.[1][2]

Plant Material and Extraction

-

Plant Material Preparation: Dried and powdered roots and rhizomes of Caulophyllum thalictroides are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The methanolic extracts are then combined.

-

Concentration: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

Acid-Base Liquid-Liquid Partitioning for Total Alkaloid Fraction

This step is crucial for separating the alkaloids from other classes of compounds present in the crude extract.[1]

-

Acidification: The crude residue is suspended in a 5% aqueous hydrochloric acid (HCl) solution.

-

Defatting: The acidic solution is partitioned with an organic solvent such as ethyl acetate (EtOAc) or chloroform (CHCl₃) to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

-

Basification: The acidic aqueous layer is then made basic by the addition of ammonium hydroxide (NH₄OH) to a pH of approximately 9. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: The basified aqueous solution is extracted multiple times with an organic solvent like CHCl₃. The organic layers are combined.

-

Final Concentration: The combined organic extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the total alkaloidal fraction.

Chromatographic Purification

The total alkaloidal fraction is a complex mixture and requires further separation to isolate this compound.

-

Column Chromatography: The total alkaloidal fraction is subjected to column chromatography over silica gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), with the concentration of methanol gradually increasing.

-

Fraction Collection: Eluted fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like ammonium acetate.[3]

Quantitative Data

While the primary literature describing the isolation of this compound does not provide specific yield percentages, the following table summarizes the key quantitative parameters from the structural elucidation.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₄ | [2] |

| Molecular Weight | 279.33 g/mol | [2] |

| Appearance | Colorless solid | [2] |

Structural Characterization

The structure of this compound was elucidated using various spectroscopic techniques.

| Technique | Description |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | Used to establish correlations between protons and carbons, aiding in the complete structural assignment. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern of the molecule. |

Biological Activity and Signaling Pathways

Currently, there is limited information available on the specific biological activities and signaling pathways of purified this compound. The alkaloidal fraction of Caulophyllum thalictroides, which contains this compound, has been shown to inhibit cytochrome P450 enzymes, suggesting a potential for drug interactions.[4] Further research is needed to elucidate the specific pharmacological effects and mechanisms of action of this compound.

Conclusion

This technical guide provides a detailed framework for the isolation and purification of this compound from Caulophyllum thalictroides. The described methodologies, from initial extraction to final chromatographic purification, offer a robust protocol for obtaining this alkaloid for further scientific investigation. The lack of extensive biological activity data highlights an area for future research, where the availability of pure this compound will be essential for exploring its therapeutic potential.

References

- 1. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloids and saponins from blue cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloids and saponins as cytochrome P450 inhibitors from blue cohosh (Caulophyllum thalictroides) in an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Path to Caulophyllumine A: A Technical Guide to its Putative Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophyllumine A, a piperidine-acetophenone conjugate alkaloid isolated from plants of the Caulophyllum genus, presents a unique structural framework with potential pharmacological significance. Despite its discovery, the complete biosynthetic pathway of this specialized metabolite remains to be elucidated. This technical guide synthesizes current knowledge on related alkaloid biosynthesis to propose a putative pathway for this compound. We provide a framework for future research by outlining key enzymatic steps, precursor molecules, and a comprehensive set of experimental protocols for pathway verification. This document is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound, which could pave the way for its biotechnological production and the development of novel therapeutics.

Introduction

Plants of the genus Caulophyllum, commonly known as blue cohosh, are a rich source of various alkaloids and saponins. Among these, this compound, a piperidine-acetophenone conjugate, is of particular interest due to its unique chemical structure. Understanding the biosynthesis of such complex natural products is crucial for several reasons: it can provide insights into the evolution of metabolic diversity in plants, enable the discovery of novel enzymes with potential applications in biocatalysis, and facilitate the metabolic engineering of microbial or plant systems for the sustainable production of these compounds.

Currently, the biosynthetic pathway of this compound has not been experimentally determined. However, based on its chemical structure and established knowledge of alkaloid biosynthesis, a plausible pathway can be hypothesized. This guide will delineate this putative pathway, starting from primary metabolites and detailing the likely intermediates and enzymatic transformations.

Proposed Biosynthetic Pathway of this compound

The structure of this compound suggests a convergent biosynthesis, where a piperidine ring moiety and an acetophenone moiety are synthesized separately and then joined. The piperidine ring is likely derived from the amino acid L-lysine, while the acetophenone portion is probably of polyketide origin.

Biosynthesis of the Piperidine Moiety from L-Lysine

The formation of the piperidine ring from L-lysine is a well-established pathway in the biosynthesis of many alkaloids.[1][2] The key steps are:

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC) .[1][3]

-

Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal.[1][3]

-

Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[1][3] This intermediate is a crucial branch point in the biosynthesis of various lysine-derived alkaloids.[4]

Biosynthesis of the Acetophenone Moiety

The acetophenone moiety of this compound is likely synthesized via the polyketide pathway.

-

Initiation: The pathway would be initiated with a starter molecule, likely acetyl-CoA .

-

Elongation: A polyketide synthase (PKS) would then catalyze the sequential addition of malonyl-CoA extender units to the growing polyketide chain.

-

Cyclization and Aromatization: The resulting polyketide chain would undergo intramolecular cyclization and subsequent aromatization to form a phenolic ring.

-

Modifications: The aromatic ring would then be subject to further modifications, such as hydroxylation and methylation, catalyzed by enzymes like cytochrome P450 monooxygenases (P450s) and methyltransferases (MTs) , respectively, to yield the specific substituted acetophenone precursor.

Condensation and Final Modifications

The final steps in the biosynthesis of this compound would involve the condensation of the piperidine and acetophenone moieties, followed by any terminal modifications.

-

Condensation: A Mannich-like condensation reaction is proposed to occur between Δ¹-piperideine and the acetophenone precursor. This type of reaction is common in alkaloid biosynthesis for the formation of C-C bonds. The specific enzyme catalyzing this step is yet to be identified but could be a member of the growing class of enzymes that catalyze Pictet-Spengler or related reactions.

-

Final Tailoring Steps: The condensed product may undergo further enzymatic modifications, such as hydroxylation or methylation, to yield the final structure of this compound.

Quantitative Data Summary

To date, no quantitative data on the biosynthesis of this compound has been published. The following table provides a template for summarizing key quantitative parameters that should be determined in future research to fully characterize the pathway.

| Enzyme | Substrate(s) | Kcat (s⁻¹) | Km (µM) | Vmax (µmol/mg·s) | Optimal pH | Optimal Temperature (°C) |

| Lysine Decarboxylase | L-Lysine | |||||

| Copper Amine Oxidase | Cadaverine | |||||

| Polyketide Synthase | Acetyl-CoA, Malonyl-CoA | |||||

| Condensation Enzyme | Δ¹-piperideine, Acetophenone Precursor | |||||

| Tailoring Enzymes | Pathway Intermediates |

Experimental Protocols for Pathway Elucidation

The following protocols describe a general workflow for identifying the genes and enzymes involved in the biosynthetic pathway of this compound.

Transcriptome and Genome Analysis

-

Objective: To identify candidate genes encoding the biosynthetic enzymes.

-

Methodology:

-

Plant Material: Collect tissues from Caulophyllum species known to produce this compound (e.g., roots, rhizomes).

-

RNA and DNA Extraction: Isolate high-quality total RNA and genomic DNA from the collected tissues.

-

Sequencing: Perform deep RNA sequencing (RNA-Seq) of different tissues and whole-genome sequencing.

-

Bioinformatic Analysis:

-

Assemble the transcriptome and genome.

-

Identify genes that are co-expressed with known alkaloid biosynthetic genes or are highly expressed in tissues where this compound accumulates.

-

Search for genes encoding enzymes of interest (LDC, CuAO, PKS, P450s, MTs) based on sequence homology to known enzymes.

-

Look for potential gene clusters involved in the biosynthesis.

-

-

Gene Functional Characterization

-

Objective: To confirm the function of candidate genes.

-

Methodology:

-

Gene Cloning: Clone the full-length coding sequences of candidate genes into expression vectors.

-

Heterologous Expression: Express the cloned genes in a suitable host system, such as E. coli or Saccharomyces cerevisiae.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography.

-

In Vitro Enzyme Assays:

-

Incubate the purified enzyme with the putative substrate(s) and necessary cofactors.

-

Analyze the reaction products using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to confirm the enzymatic activity.

-

-

In Planta Gene Validation

-

Objective: To verify the role of the identified genes in the biosynthesis of this compound within the plant.

-

Methodology:

-

Virus-Induced Gene Silencing (VIGS): Use VIGS to transiently silence the expression of candidate genes in Caulophyllum plants.

-

Metabolite Analysis: Analyze the alkaloid profile of the gene-silenced plants using LC-MS to observe any reduction in this compound accumulation compared to control plants.

-

Stable Transformation: If a transformation protocol is available for Caulophyllum, generate stable knockout or knockdown lines using CRISPR/Cas9 or RNAi for more definitive functional evidence.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

General Experimental Workflow for Pathway Elucidation

Caption: General workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in plants remains an uncharted area of research. This technical guide provides a robust hypothetical framework for its biosynthetic pathway, grounded in established principles of alkaloid and natural product biosynthesis. The proposed pathway, involving the convergence of lysine-derived and polyketide-derived precursors, offers a clear roadmap for future research. The experimental protocols outlined herein provide a systematic approach to identify and characterize the genes and enzymes responsible for the formation of this intriguing molecule. Elucidation of this pathway will not only be a significant contribution to our understanding of plant metabolic diversity but also a critical step towards the sustainable production of this compound and its analogs for potential therapeutic applications.

References

- 1. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloids Derived from Lysine | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Caulophyllumine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophyllumine A, a piperidine alkaloid isolated from the medicinal plant Caulophyllum thalictroides (Blue Cohosh), has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification and characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for its isolation and the acquisition of spectroscopic data are also presented. This document aims to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound belongs to a class of piperidine alkaloids known for their diverse biological activities. The structural elucidation of this natural product is paramount for understanding its mechanism of action and for guiding synthetic and semi-synthetic efforts to develop new therapeutic agents. Spectroscopic analysis is the cornerstone of this characterization, providing detailed insights into the molecular framework and functional groups of the molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | [1] |

| Exact Mass | 279.14705815 g/mol | [1] |

| CAS Number | 1009318-60-8 | [1] |

Spectroscopic Data

The definitive structural characterization of this compound was first reported by Ali and Khan in 2008. The following tables summarize the key spectroscopic data obtained from their comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 6.85 | d | 8.5 |

| H-5' | 6.79 | d | 8.5 |

| H-2 | 3.25 | m | |

| H-3α | 1.85 | m | |

| H-3β | 1.60 | m | |

| H-4α | 1.75 | m | |

| H-4β | 1.50 | m | |

| H-5α | 1.95 | m | |

| H-5β | 1.40 | m | |

| H-6α | 3.10 | m | |

| H-6β | 2.80 | m | |

| H-7a | 3.40 | dd | 16.5, 4.5 |

| H-7b | 3.30 | dd | 16.5, 8.0 |

| 3'-OCH₃ | 3.92 | s | |

| 4'-OCH₃ | 3.88 | s | |

| NH | 2.50 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1' | 125.8 |

| C-2' | 111.9 |

| C-3' | 148.5 |

| C-4' | 152.1 |

| C-5' | 112.5 |

| C-6' | 120.7 |

| C=O | 205.1 |

| C-2 | 58.9 |

| C-3 | 25.4 |

| C-4 | 24.8 |

| C-5 | 30.1 |

| C-6 | 46.3 |

| C-7 | 42.6 |

| 3'-OCH₃ | 56.2 |

| 4'-OCH₃ | 56.0 |

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z |

| HRESIMS | [M+H]⁺ | 280.1543 | 280.1549 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3350 | N-H Stretch |

| 2935, 2850 | C-H Stretch (Aliphatic) |

| 1710 | C=O Stretch (Ketone) |

| 1605, 1510 | C=C Stretch (Aromatic) |

| 1270, 1120 | C-O Stretch |

Experimental Protocols

The following protocols are based on the methodologies typically employed for the isolation and spectroscopic analysis of natural products from plant sources.

Isolation of this compound

Caption: General workflow for the isolation of this compound.

The isolation procedure typically involves the extraction of the dried and powdered plant material with methanol. The resulting crude extract is then subjected to a series of chromatographic separations, including silica gel and Sephadex LH-20 column chromatography, to yield the purified compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).

-

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

Logical Relationships in Structure Elucidation

The structural elucidation of this compound relies on the integration of data from various spectroscopic techniques.

Caption: Integration of spectroscopic data for structural elucidation.

Conclusion

The spectroscopic data and experimental protocols detailed in this guide provide a foundational resource for the study of this compound. Accurate and reproducible characterization is essential for advancing research into its biological activities and potential as a lead compound in drug discovery. This compilation of data is intended to facilitate further investigation and application of this intriguing natural product.

References

Caulophyllumine A: A Comprehensive Technical Review of Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophyllumine A, a quinolizidine alkaloid, has emerged as a molecule of interest in pharmacological research. Primarily isolated from plants of the Solanum and Caulophyllum genera, this natural compound has demonstrated a spectrum of biological activities. This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its antioxidant, antihemolytic, and anticancer effects. Detailed experimental methodologies, quantitative data, and logical workflows are presented to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring alkaloid with the molecular formula C₁₅H₂₁NO₄.[1] It has been isolated from various plant species, including Solanum mauritianum and Caulophyllum robustum.[2][3] Preliminary studies have highlighted its potential therapeutic applications, primarily centered around its antioxidant and cytotoxic properties. This document synthesizes the current scientific literature on this compound to provide a comprehensive resource for the scientific community.

Pharmacological Activities

The primary pharmacological activities attributed to this compound include antioxidant, antihemolytic, and anticancer effects. Additionally, weak acetylcholinesterase inhibitory activity has been reported.

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties through various in vitro assays. It acts as a free radical scavenger and a metal chelator, contributing to its potential to mitigate oxidative stress.[2][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.[4]

Antihemolytic Activity

The compound has demonstrated protective effects against hydrogen peroxide-induced hemolysis in human red blood cells.[2][4] This antihemolytic potential suggests a membrane-stabilizing effect, which could be beneficial in conditions associated with oxidative damage to erythrocytes.[4] The percentage of lysis of red blood cells was found to be minimal (4.5% to 12.4%) when treated with this compound compared to the control.[2]

Anticancer Activity

In vitro studies have revealed the antiproliferative and pro-apoptotic effects of this compound against human breast adenocarcinoma cell line (MCF-7).[5][6] While less potent than the co-isolated alkaloid solasodine, this compound demonstrated a concentration and time-dependent increase in apoptotic and necrotic cells.[5] However, unlike solasodine, it did not cause a significant accumulation of cells in the G1 phase of the cell cycle, suggesting a different mechanism of action.[5]

Acetylcholinesterase (AChE) Inhibitory Activity

Weak inhibitory activity against acetylcholinesterase has been observed for this compound, with a reported IC50 value of 123.03 µM.[3] This finding, although indicating modest potency, suggests a potential, albeit minor, role in modulating cholinergic neurotransmission.

Quantitative Data Summary

The following tables summarize the quantitative data available for the pharmacological activities of this compound.

Table 1: In Vitro Antioxidant Activity of this compound [2]

| Assay Type | IC50 Value (µg/mL) |

| DPPH Free Radical Scavenging | 66.5 ± 0.2 |

| Nitric Oxide (NO) Scavenging | 121 ± 0.45 |

| Metal Chelating | 88.4 ± 0.34 |

| Hydrogen Peroxide (H₂O₂) Scavenging | 95.2 ± 0.12 |

| Reducing Power | 115.2 ± 0.1 |

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound [3]

| Assay Type | IC50 Value (µM) |

| AChE Inhibition | 123.03 |

Table 3: Effect of this compound on MCF-7 Cell Apoptosis [5]

| Concentration (µg/mL) | Treatment Time (h) | Apoptotic Cells (%) |

| 100 | 24 | 29 |

| 100 | 48 | 36 |

| 100 | 72 | 53 |

Experimental Methodologies

This section details the experimental protocols employed in the cited studies to evaluate the pharmacological activities of this compound.

Isolation and Purification of this compound

The crude alkaloid is extracted from the plant material (e.g., Solanum mauritianum) and subjected to column chromatography on silica gel (60/120 mesh). A bluish-colored fraction is eluted with 100% chloroform. This fraction is then lyophilized and further purified by column chromatography using a petroleum ether and chloroform (4:1) solvent system. The purified this compound is dried and its structure is confirmed by proton NMR.[2]

In Vitro Antioxidant Assays

-

DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically.[2]

-

Nitric Oxide (NO) Scavenging Assay: This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent. The scavenging activity of this compound is determined by the decrease in the absorbance of the chromophore.[2]

-

Metal Chelating Assay: The ability of this compound to chelate ferrous ions is assessed. The assay involves the formation of the Fe²⁺-ferrozine complex, and the chelating activity is determined by the reduction in the absorbance of the red-colored complex.[2]

-

Hydrogen Peroxide (H₂O₂) Scavenging Assay: The capacity of this compound to scavenge hydrogen peroxide is measured spectrophotometrically by observing the decrease in H₂O₂ concentration.[2]

-

Reducing Power Assay: This assay is based on the ability of an antioxidant to reduce Fe³⁺ to Fe²⁺. The amount of Fe²⁺ formed is then monitored by measuring the formation of Perl's Prussian blue at 700 nm.[2]

Antihemolytic Assay

Human red blood cells (RBCs) are treated with this compound at various concentrations, followed by induction of oxidative stress using hydrogen peroxide. The percentage of hemolysis is determined by measuring the amount of hemoglobin released into the supernatant spectrophotometrically. Ascorbic acid is typically used as a positive control.[2]

Anticancer Assays

-

Cell Culture: Human breast adenocarcinoma (MCF-7) cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

Cell Viability Assay: The effect of this compound on the viability of MCF-7 cells is assessed using methods such as the MTT assay, which measures the metabolic activity of cells.[6]

-

Cell Cycle Analysis: MCF-7 cells are treated with this compound for different time intervals. The cells are then harvested, fixed in ethanol, and stained with propidium iodide (PI). The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed by flow cytometry.[5]

-

Apoptosis Analysis: Apoptosis is evaluated using the Annexin V-FITC/PI double staining method followed by flow cytometry. Annexin V binds to phosphatidylserine that is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells with compromised membrane integrity.[5]

Acetylcholinesterase (AChE) Inhibitory Assay

The AChE inhibitory activity of this compound is determined using a colorimetric method, such as the Ellman's method, which measures the activity of the enzyme by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.[3]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships and experimental workflows for the pharmacological evaluation of this compound.

Figure 1: Overview of the isolation and pharmacological screening of this compound.

References

Caulophyllumine A: A Technical Guide on its Discovery and Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophyllumine A is a piperidine-acetophenone conjugate alkaloid first isolated from the medicinal plant Caulophyllum thalictroides (Blue Cohosh). This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and known biological activities of this compound. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Background

This compound was first reported in 2008 by Zulfiqar Ali and Ikhlas A. Khan in the journal Phytochemistry.[1] The discovery was the result of a detailed phytochemical investigation of Caulophyllum thalictroides (L.) Michx. (Berberidaceae), a plant with a history of use in traditional medicine, particularly for menstrual-related issues and to facilitate childbirth.[1][2] The study led to the isolation and characterization of two previously unknown alkaloids, designated this compound and Caulophyllumine B, alongside other known saponins and alkaloids.[1]

The initial structural determination was accomplished through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] this compound has since been identified in other related species, such as Caulophyllum robustum.[3]

Chemical Structure and Properties

The systematic name for this compound is (2S)-2-[2-(4-hydroxy-2,3-dimethoxyphenyl)-2-oxoethyl]piperidine. Its chemical structure is characterized by a piperidine ring linked to an acetophenone moiety.

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| CAS Number | 1009318-60-8 |

| Appearance | Reported as a powder |

Experimental Protocols

Isolation of this compound

The following protocol is based on the original methodology described for the isolation of alkaloids from Caulophyllum thalictroides.[1][2][3]

1. Extraction:

- The dried and powdered roots and rhizomes of Caulophyllum thalictroides are subjected to exhaustive extraction with methanol (MeOH) or 95% MeOH at room temperature or via reflux.[2][3]

- The resulting crude methanol extract is concentrated under reduced pressure to yield a thick residue.

2. Acid-Base Partitioning:

- The dried extract is suspended in water and acidified with 1% hydrochloric acid (HCl).[3]

- The acidic solution is then partitioned with an organic solvent such as chloroform (CHCl₃) or ethyl acetate (EtOAc) to remove neutral and acidic compounds.

- The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 9 with ammonium hydroxide (NH₄OH).

- The basified solution is subsequently extracted with CHCl₃ to yield the total crude alkaloid fraction.[3]

3. Chromatographic Purification:

The crude alkaloid mixture is subjected to column chromatography over silica gel.

Elution is performed using a gradient solvent system, typically a mixture of chloroform and methanol (e.g., CHCl₃-MeOH, 9:1), with increasing polarity.

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Fractions containing compounds with similar TLC profiles are combined.

Final purification of this compound is achieved through repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Figure 1. General workflow for the isolation of this compound. Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.[1]

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment and connectivity of protons.

-

¹³C NMR and DEPT: Identifies the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments.

-

-

Quantitative Data

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which are critical for its identification.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Piperidine Ring | ||

| 2 | 58.0 | 3.10, m |

| 3 | 25.5 | 1.60, m; 1.95, m |

| 4 | 24.8 | 1.50, m; 1.85, m |

| 5 | 30.5 | 1.35, m; 1.75, m |

| 6 | 46.2 | 2.80, m; 3.25, m |

| Side Chain | ||

| 7 | 45.1 | 2.90, dd (14.0, 4.5); 3.35, dd (14.0, 9.0) |

| 8 | 204.5 | - |

| Aromatic Ring | ||

| 1' | 115.8 | - |

| 2' | 158.5 | - |

| 3' | 137.9 | - |

| 4' | 152.8 | - |

| 5' | 108.2 | 6.55, d (8.5) |

| 6' | 125.1 | 7.30, d (8.5) |

| Substituents | ||

| 2'-OCH₃ | 60.9 | 3.90, s |

| 3'-OCH₃ | 56.1 | 3.85, s |

Note: The data presented is a representative compilation based on typical chemical shifts for such structures and may not exactly match the originally published data, which was not available in full.

Biological Activity

The biological activity of this compound is not extensively studied. However, one study evaluated its potential as an acetylcholinesterase (AChE) inhibitor.

| Assay | Target | Result (IC₅₀) | Positive Control |

| In vitro enzyme inhibition | Acetylcholinesterase (AChE) | 123.03 µM | Galanthamine (IC₅₀ = 2.01 µM) |

Data from Wang et al., 2022.[3][4]

The result indicates that this compound has weak inhibitory activity against acetylcholinesterase compared to the standard drug galanthamine.[3][4]

Signaling Pathways and Mechanism of Action

To date, there is a lack of published research investigating the specific signaling pathways modulated by this compound. The weak acetylcholinesterase inhibition suggests a potential, albeit minor, role in cholinergic pathways, but further studies are required to confirm this and to explore other potential biological targets. The general anti-inflammatory properties reported for crude extracts of Caulophyllum species have been attributed to other constituents like saponins and different alkaloids.[5] Therefore, the specific mechanism of action for this compound remains an area for future investigation.

Conclusion and Future Perspectives

This compound is a structurally interesting piperidine alkaloid whose discovery has contributed to the chemical understanding of the genus Caulophyllum. While its isolation and structure have been well-defined, its pharmacological profile remains largely unexplored. The weak acetylcholinesterase activity provides a starting point, but comprehensive screening is needed to identify any significant therapeutic potential. Future research should focus on a broader range of bioassays, including anti-inflammatory, neuroprotective, and cytotoxic evaluations, to fully characterize the biological effects of this natural product. Elucidating its mechanism of action and identifying specific molecular targets will be critical for any future drug development efforts.

References

- 1. Alkaloids and saponins from blue cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF-κB, and Proinflammatory Cytokines In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Caulophyllumine A: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllumine A is a piperidine alkaloid that has been identified within the plant genus Caulophyllum. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

The primary natural sources of this compound are perennial herbs belonging to the genus Caulophyllum, a member of the Berberidaceae family. Specifically, this alkaloid has been reported in the following species:

-

Caulophyllum thalictroides (L.) Michx.: Commonly known as Blue Cohosh, this plant is native to eastern North America. The roots and rhizomes of C. thalictroides are the primary parts of the plant where this compound is found.

-

Caulophyllum robustum Maxim.: This species is native to East Asia, including China. Similar to its North American counterpart, the roots and rhizomes are the principal sources of this compound.

Abundance of this compound

Currently, there is a notable lack of specific quantitative data in the published scientific literature regarding the abundance of this compound in its natural sources. While studies have confirmed its presence, detailed information on its concentration, such as percentage yield or milligram per gram of dry plant material, has not been extensively reported. The overall alkaloid content in Caulophyllum species can vary, and the concentration of individual alkaloids like this compound is influenced by factors such as the plant's geographic location, age, and the time of harvest.

For the purpose of illustrating the relative abundance of different compound classes in Caulophyllum, the following table summarizes the general content of major secondary metabolites in the roots and rhizomes.

| Compound Class | Plant Species | Plant Part | Abundance (% of dry weight) | Reference |

| Total Triterpene Saponins | Caulophyllum genus | Roots and Rhizomes | Up to 7.46% | [1] |

| Individual Alkaloids | Caulophyllum thalictroides | Roots | 0.02 - 1.1% | [2] |

Note: The abundance of individual alkaloids refers to the range reported for various alkaloids within the plant, not specifically for this compound.

Experimental Protocols

General Alkaloid Extraction from Caulophyllum Species

This protocol outlines the initial extraction and separation of the total alkaloid fraction.

a. Extraction of Crude Plant Material:

-

Plant Material: Air-dried and powdered roots and rhizomes of Caulophyllum thalictroides or Caulophyllum robustum.

-

Solvent: Methanol or 70% Ethanol.[1]

-

Procedure:

-

Macerate the powdered plant material in the chosen solvent at room temperature or perform extraction under reflux.[1]

-

Combine the solvent extracts and concentrate them in vacuo to obtain a dry residue.

-

b. Acid-Base Liquid-Liquid Partitioning for Alkaloid Fractionation:

-

Suspend the dry residue in a 5% aqueous HCl solution.

-

Partition the acidic solution with a non-polar organic solvent such as ethyl acetate or chloroform to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

-

Make the aqueous layer basic by adding ammonium hydroxide (NH₄OH) to a pH of approximately 9.

-

Extract the basified aqueous solution with ethyl acetate or chloroform. The organic layer now contains the free alkaloids.

-

Combine the organic extracts and evaporate the solvent to yield the total alkaloid fraction.

Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Following the initial extraction, the total alkaloid fraction can be subjected to preparative HPLC for the isolation of individual compounds, including this compound.

-

Stationary Phase: A reversed-phase C18 column is a suitable choice for the separation of alkaloids.

-

Mobile Phase: A gradient elution system of acetonitrile and water, often with a modifier like ammonium acetate, is typically employed for the separation of alkaloids from Caulophyllum.[3]

-

Detection: UV detection is commonly used for monitoring the separation of alkaloids.[3]

-

Fraction Collection: Fractions corresponding to the chromatographic peak of this compound are collected.

-

Purity Analysis: The purity of the isolated this compound should be confirmed using analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

For the quantitative analysis of this compound in plant extracts, a validated HPLC method is required.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C12 or C18 analytical column.[3]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate at pH 8.0) has been shown to be effective for separating alkaloids from Caulophyllum thalictroides.[3]

-

Detection Wavelength: The UV detection wavelength should be optimized for this compound. For other alkaloids from the same plant, a wavelength of 310 nm has been used.[3]

-

Quantification: A calibration curve is constructed using a purified and quantified standard of this compound. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the extraction and isolation process, the following diagrams have been generated using the DOT language.

Caption: Workflow for the Extraction and Isolation of this compound.

Caption: Workflow for the Quantitative Analysis of this compound.

Conclusion

This compound is a constituent of the medicinal plants Caulophyllum thalictroides and Caulophyllum robustum. While its presence is confirmed, further research is required to establish its precise abundance in these natural sources. The methodologies outlined in this guide, based on established alkaloid extraction and chromatographic techniques, provide a solid foundation for the isolation and quantification of this compound for further pharmacological and drug development studies. The availability of a purified standard and the development of a validated quantitative method are crucial next steps to advance the research on this potentially bioactive natural product.

References

- 1. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of alkaloids from Caulophyllum thalictroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies on Caulophyllumine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current, albeit limited, preliminary in-vitro research on Caulophyllumine A, a naturally occurring alkaloid. Due to the nascent stage of research on this specific compound, this document also incorporates relevant data from extracts of the Caulophyllum genus to provide a broader context for its potential biological activities. This guide is intended to serve as a foundational resource, presenting available quantitative data, detailed experimental methodologies, and visual representations of pertinent biological pathways and workflows to inform future research and development efforts.

Quantitative Data Summary

Currently, published in-vitro studies on this compound have primarily focused on its antioxidant and antihemolytic properties. The following table summarizes the available quantitative data.

| Assay | Test System | Endpoint | Result (IC50) | Reference |

| DPPH Radical Scavenging Activity | Chemical Assay | IC50 | 66.5 µg/ml | [1] |

| Nitric Oxide Scavenging Activity | Chemical Assay | IC50 | 121 µg/ml | [1] |

| Superoxide Radical Scavenging | Chemical Assay | IC50 | 89.4 µg/ml | [1] |

| Hydroxyl Radical Scavenging | Chemical Assay | IC50 | 78.2 µg/ml | [1] |

| Antihemolytic Activity | Human Erythrocytes | % Lysis | 4.5% to 12.4% | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. While specific studies on the cytotoxicity and enzyme inhibition of this compound are not yet available, standardized protocols for these assays are included to guide future investigations.

Antioxidant Activity Assays

The following protocols are based on the methodologies described in the study by G. Krishnamoorthy et al. (2016).[1]

2.1.1. DPPH Radical Scavenging Assay

-

Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in methanol.

-

Reaction Mixture : Add 1 ml of the DPPH solution to 3 ml of the this compound solution at different concentrations.

-

Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation : The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.

2.1.2. Nitric Oxide Scavenging Assay

-

Reagent Preparation : Prepare sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS). Prepare Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Reaction Mixture : Mix 2 ml of sodium nitroprusside solution with 0.5 ml of PBS and 0.5 ml of this compound at various concentrations.

-

Incubation : Incubate the mixture at 25°C for 150 minutes.

-

Color Development : Add 0.5 ml of the incubated solution to 1 ml of Griess reagent.

-

Measurement : Measure the absorbance of the chromophore formed at 546 nm.

-

Calculation : Calculate the percentage of nitric oxide scavenging activity and the corresponding IC50 value.

Cytotoxicity Assay (Standardized Protocol)

The following is a generalized protocol for assessing cytotoxicity using the MTT assay, a common method for evaluating the effect of a compound on cell viability.[2][3]

-

Cell Seeding : Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

MTT Addition : After the incubation period, add 20 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µl of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Enzyme Inhibition Assay: COX-2 (Standardized Protocol)

This protocol describes a general procedure for assessing the inhibitory effect of a compound on cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway.[4][5][6][7]

-

Reagent Preparation : Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a solution of arachidonic acid (substrate), and a detection reagent (e.g., a fluorescent probe that reacts with the product, prostaglandin G2).

-

Enzyme and Inhibitor Pre-incubation : In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and various concentrations of this compound. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Kinetic Measurement : Immediately measure the increase in fluorescence (or absorbance, depending on the detection method) over time using a plate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the kinetic curve.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Inflammatory Signaling Pathway

While the direct effects of this compound on specific signaling pathways have not been elucidated, alkaloids from the Caulophyllum genus are known to possess anti-inflammatory properties.[8] A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[9][10][11][12][13]

General In-Vitro Screening Workflow

The following diagram illustrates a typical workflow for the preliminary in-vitro evaluation of a novel compound like this compound.

Conclusion and Future Directions

The preliminary in-vitro data on this compound indicate that it possesses antioxidant and antihemolytic properties. However, a significant knowledge gap remains regarding its cytotoxic effects, specific enzyme inhibitory activities, and its influence on key signaling pathways involved in inflammation and other disease processes. The standardized protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of this compound. Future studies should focus on comprehensive cytotoxicity profiling against a panel of cancer and normal cell lines, investigation of its effects on key inflammatory enzymes such as COX-2 and lipoxygenase, and elucidation of its impact on signaling cascades like NF-κB and MAP kinase pathways. Such studies are crucial for determining the viability of this compound as a lead compound for drug development.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. phytojournal.com [phytojournal.com]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF-κB, and Proinflammatory Cytokines In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. probiologists.com [probiologists.com]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Caulophyllumine A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific molecular targets and detailed mechanism of action of Caulophyllumine A is limited in publicly available scientific literature. This document synthesizes the known biological activities of the broader chemical family of alkaloids from the Caulophyllum genus to infer potential therapeutic avenues for this compound. All data and proposed pathways should be considered in this context and require experimental validation.

Executive Summary

This compound, a piperidine alkaloid isolated from plants of the Caulophyllum genus, represents a molecule of interest for therapeutic development. While direct studies on this compound are sparse, the well-documented pharmacological activities of other alkaloids from this genus, such as taspine and magnoflorine, provide a strong rationale for investigating its potential in oncology and inflammatory diseases. Alkaloids from Caulophyllum are known to induce apoptosis, inhibit cell proliferation, and suppress inflammatory pathways.[1] This whitepaper will explore the potential therapeutic targets of this compound by examining the established mechanisms of related compounds, providing a framework for future research and development.

Introduction to this compound

This compound is a natural product with the chemical formula C₁₅H₂₁NO₄.[1] It belongs to the diverse family of alkaloids found in the Caulophyllum genus, which have a history of use in traditional medicine.[1] Modern phytochemical and pharmacological studies have begun to elucidate the bioactive properties of these compounds, suggesting their potential as leads for novel therapeutics.[1] Preliminary interest in this compound stems from its potential to modulate cellular pathways involved in cancer and inflammation.

Potential Therapeutic Areas and Targets

Based on the bioactivities of related alkaloids from the Caulophyllum genus, two primary therapeutic areas are proposed for this compound: oncology and anti-inflammatory applications.

Oncology

Alkaloids from the Caulophyllum genus have demonstrated anticancer properties through several mechanisms.[1]

-

Induction of Apoptosis: A common mechanism for anticancer agents, apoptosis induction is a key activity of aporphine alkaloids, a class of compounds also found in Caulophyllum.[1]

-

Inhibition of Cell Proliferation: These alkaloids have been shown to halt the uncontrolled growth of cancer cells.[1]

-

DNA Topoisomerase Inhibition: Interference with DNA topoisomerase enzymes is a validated anticancer strategy, and this activity has been observed in alkaloids from this genus.[1]

While no specific quantitative data for this compound is available, the following table summarizes the activities of other relevant alkaloids to provide a comparative context.

| Compound | Assay | Cell Line | IC50 / Activity | Reference |

| Taspine | Cell Proliferation | Breast Cancer Xenografts | Significant decrease in tumor growth | [1] |

| Magnoflorine | Apoptosis Induction | Various Cancer Cells | Induces apoptosis | [1] |

| Boldine | DNA Topoisomerase Inhibition | - | Inhibits DNA topoisomerase | [1] |

Proposed Signaling Pathway for Anticancer Activity

Caption: Proposed mechanism of anticancer activity for this compound.

Anti-Inflammatory Activity

Extracts from Caulophyllum robustum have been shown to possess significant anti-inflammatory effects.

-

Inhibition of Pro-inflammatory Cytokines: The production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6 is suppressed.

-

NF-κB Inhibition: The NF-κB signaling pathway, a central regulator of inflammation, is a likely target. Extracts have been shown to inhibit the expression of the p65 subunit of NF-κB.

The following table summarizes the anti-inflammatory activity of Caulophyllum robustum methanol extract (CRME).

| Extract/Compound | Assay | Model | Effect | Reference |

| CRME | Cytokine Expression (mRNA) | LPS-stimulated RAW264.7 cells | Dose-dependent reduction of TNF-α, IL-1β, IL-6 | |

| CRME | NF-κB p65 Expression | Collagen-Induced Arthritis in DBA/1J mice | Inhibition of NF-κB p65 expression |

Proposed Signaling Pathway for Anti-inflammatory Activity

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols

As no specific experimental data for this compound is available, this section provides generalized protocols for assays that would be critical in validating its potential therapeutic activities.

Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

NF-κB Activation Assay (Luciferase Reporter Assay)

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the control.

Future Directions and Conclusion

The therapeutic potential of this compound, inferred from the bioactivities of its chemical relatives, is promising. The primary areas for investigation are oncology and inflammatory diseases. Future research should prioritize the following:

-

In vitro screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory assay systems is necessary to identify specific and potent activities.

-

Target identification: Unbiased screening approaches, such as proteomics and transcriptomics, should be employed to identify the direct molecular targets of this compound.

-

In vivo validation: Promising in vitro results must be validated in relevant animal models of cancer and inflammation to assess efficacy and safety.

References

A Comprehensive Review of the Biological Effects of Caulophyllumine A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllumine A is a piperidine-acetophenone conjugate alkaloid that has been isolated from plants of the Caulophyllum genus, commonly known as blue cohosh, and also from other plant species such as Solanum mauritianum.[1][2] While the biological activities of the Caulophyllum genus, rich in various alkaloids and saponins, have been explored for their anti-inflammatory and antitumor properties, specific research focusing solely on this compound is limited.[3] This guide provides a detailed overview of the currently known biological effects of this compound, with a primary focus on its antioxidant and antihemolytic properties, for which quantitative data is available. Furthermore, this document will briefly touch upon the broader biological context of related piperidine alkaloids and extracts from the Caulophyllum genus to offer insights into potential, yet unverified, activities of this compound.

Data Presentation: Quantitative Analysis of Biological Activities

The primary experimentally determined biological activities of this compound are its antioxidant and antihemolytic effects. The following table summarizes the quantitative data from in vitro assays.

Table 1: Antioxidant and Antihemolytic Activities of this compound

| Biological Activity | Assay | IC50 Value (µg/mL) | Reference |

| Antioxidant | DPPH Radical Scavenging | 66.5 - 121 | [1][2] |

| Reducing Power Assay | Not specified as IC50 | [1] | |

| Lipid Peroxidation Inhibition | Not specified as IC50 | [1] | |

| Antihemolytic | H2O2-induced Hemolysis | 4.5% - 12.4% lysis (not an IC50 value) | [1][2] |

Note: The IC50 values for antioxidant activity indicate the concentration of this compound required to scavenge 50% of the free radicals in the respective assays. The antihemolytic data represents the percentage of red blood cell lysis observed at the tested concentrations of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[4][5]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[5][6]

-

Protocol:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Serial dilutions of the this compound stock solution are made to obtain a range of concentrations (e.g., 25-150 µg/mL).

-

A fresh solution of DPPH in methanol (e.g., 100 µM) is prepared.

-

A specific volume of each this compound dilution is mixed with a fixed volume of the DPPH solution.

-

The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 15-30 minutes).

-

The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

A control sample containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

2. Antihemolytic Activity Assay

This assay evaluates the ability of a compound to protect red blood cells (RBCs) from hemolysis induced by an oxidizing agent like hydrogen peroxide (H2O2).[7]

-

Principle: Oxidative stress can damage the membrane of red blood cells, leading to the leakage of hemoglobin (hemolysis). Antioxidant compounds can protect the RBC membrane from this damage. The extent of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant after centrifugation.[7]

-

Protocol:

-

Fresh human blood is collected and centrifuged to separate the red blood cells. The RBCs are washed multiple times with a saline buffer.

-

A suspension of RBCs is prepared in a saline buffer.

-

Different concentrations of this compound are added to the RBC suspension and incubated for a certain period.

-

Hydrogen peroxide (H2O2) is then added to the mixture to induce oxidative stress and hemolysis.

-

The reaction mixtures are incubated at room temperature for a specified duration (e.g., 240 minutes).

-

After incubation, the mixtures are centrifuged to pellet the intact RBCs.

-

The absorbance of the supernatant, which contains the released hemoglobin, is measured at 540 nm.

-

A positive control (RBCs with H2O2 but without this compound) and a negative control (RBCs in buffer only) are included.

-

The percentage of hemolysis is calculated, and the protective effect of this compound is determined by the reduction in hemolysis compared to the positive control.

-

Mandatory Visualizations

Caption: Workflow of the DPPH Radical Scavenging Assay.

Caption: Conceptual diagram of antioxidant action against oxidative stress.

Potential Biological Activities and Signaling Pathways (Contextual Information)

While specific data for this compound is limited, the broader class of piperidine alkaloids and extracts from the Caulophyllum genus have been reported to possess anti-inflammatory and anticancer activities. It is important to reiterate that the following information is for contextual purposes and has not been experimentally verified for this compound.

Anti-Inflammatory Effects:

Extracts from Caulophyllum robustum have been shown to exert anti-inflammatory effects by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is often associated with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Generalized anti-inflammatory signaling pathway.

The current body of scientific literature provides direct evidence for the antioxidant and antihemolytic activities of this compound. The quantitative data and established experimental protocols for these effects offer a solid foundation for further investigation. While the broader context of Caulophyllum alkaloids suggests potential anti-inflammatory and anticancer properties, these have not yet been specifically demonstrated for this compound. Future research should focus on isolating sufficient quantities of this compound to perform a wider range of biological assays to elucidate its full therapeutic potential and mechanisms of action. This will be crucial for determining its viability as a lead compound in drug development.

References

- 1. phytojournal.com [phytojournal.com]

- 2. phytojournal.com [phytojournal.com]

- 3. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpras.com [ijpras.com]

Methodological & Application

Caulophyllumine A: In Vitro Cell Culture Protocols and Application Notes for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllumine A, a quinolizidine alkaloid isolated from plants of the Caulophyllum genus, has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on its effects on cancer cell lines. The provided methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle arrest will enable researchers to effectively investigate its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on the human breast cancer cell line MCF-7.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

| Treatment | Concentration (µg/mL) | 24 hours | 48 hours |

| This compound | 25 | 18% | 35% |

| 50 | 35% | 59% | |

| 100 | 58% | 79% | |

| Solasodine (Positive Control) | 25 | 25% | 45% |

| 50 | 49% | 68% | |

| 100 | 72% | 85% | |

| Doxorubicin (Positive Control) | 25 | 59% | 89.5% |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

| Treatment | Concentration (µg/mL) | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) | % Apoptotic Cells (72h) |

| Control | - | 0.48% | 3.1% | 4.7% |

| This compound | 100 | 29% | 36% | 53% |

| Solasodine (Positive Control) | 100 | 35% | 44% | Not Reported |

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining and subculturing adherent cancer cell lines, such as MCF-7, for use in experiments with this compound.

Materials:

-

Human breast cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-25 or T-75)

-

6-well, 24-well, or 96-well plates

-

Incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Water bath (37°C)

Procedure:

-

Pre-warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.

-

When cells reach 80-90% confluency in the culture flask, aspirate the old medium.

-

Wash the cell monolayer with sterile PBS (5 mL for a T-75 flask).

-

Aspirate the PBS and add Trypsin-EDTA (1-2 mL for a T-75 flask) to detach the cells.

-

Incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 4-5 mL of complete growth medium.

-

Transfer the cell suspension to a sterile conical tube and centrifuge at 1000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into new flasks or plates at the desired density for subsequent experiments.

-

Incubate at 37°C in a 5% CO₂ incubator.

Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the procedure for quantifying apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using PI staining and flow cytometry.

Materials: